Ammonium hexafluorostannate

Description

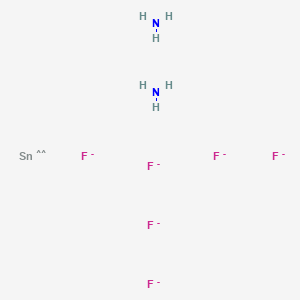

Structure

2D Structure

Properties

InChI |

InChI=1S/6FH.2H3N.Sn/h6*1H;2*1H3;/p-6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEXQPDUSTVKME-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[F-].[F-].[F-].[F-].[F-].[F-].[Sn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H6N2Sn-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16919-24-7 | |

| Record name | Ammonium hexafluorostannate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Ammonium Hexafluorostannate

Solution-Based Synthesis Routes

Solution-based methods are common for the preparation of many inorganic salts, including hexafluorometallates. These routes offer good control over stoichiometry and product purity.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal syntheses involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures. These methods are particularly useful for producing crystalline materials. For analogous compounds like ammonium (B1175870) hexafluorogermanate, a hydrothermal approach involves reacting germanium dioxide (GeO₂) with hydrofluoric acid in the presence of ammonia (B1221849). smolecule.com A similar strategy could theoretically be applied to ammonium hexafluorostannate, likely using tin(IV) oxide (SnO₂) as a precursor.

A hypothetical hydrothermal reaction for the synthesis of this compound could be represented as:

SnO₂ + 6NH₄F + 2H₂O → (NH₄)₂SnF₆ + 4NH₄OH

However, specific experimental parameters such as temperature, pressure, and reaction duration for the synthesis of this compound via this method are not readily found in published research.

Precipitation and Crystallization Techniques

Precipitation from an aqueous solution is a conventional method for synthesizing inorganic salts. This technique typically involves the reaction of two soluble precursors to form a less soluble product, which then precipitates out of the solution. The subsequent crystallization can be controlled by factors such as temperature, concentration, and the presence of seeding crystals.

A plausible precipitation reaction for this compound would involve reacting a soluble tin(IV) salt, such as tin(IV) fluoride (B91410) (SnF₄) or tin(IV) chloride (SnCl₄), with an excess of an ammonium fluoride source, like ammonium fluoride (NH₄F) or ammonium bifluoride (NH₄HF₂), in an aqueous medium.

The net ionic equation for such a reaction would be:

Sn⁴⁺(aq) + 6F⁻(aq) + 2NH₄⁺(aq) → (NH₄)₂SnF₆(s)

The resulting precipitate of this compound could then be isolated by filtration, washed, and dried. The quality and size of the crystals would be dependent on the control of the crystallization process.

Controlled Stoichiometric Reaction Pathways

This approach focuses on the direct reaction of precursors in precise stoichiometric ratios in a suitable solvent to yield the desired product. For this compound, this would likely involve the direct reaction of tin(IV) fluoride with ammonium fluoride in an aqueous solution.

The balanced chemical equation for this reaction is:

SnF₄ + 2NH₄F → (NH₄)₂SnF₆

This method's success hinges on the purity of the starting materials and the precise control of their molar ratios to prevent the formation of byproducts. The product would typically be isolated by evaporation of the solvent and subsequent crystallization.

Solid-State Synthesis Methods

Solid-state synthesis methods, which involve reactions between solid reactants at elevated temperatures or through mechanical energy, are an alternative to solution-based routes, often avoiding the need for solvents.

Mechanochemical Activation in Solid-State Reactions

Mechanochemical synthesis utilizes mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state. This technique can lead to the formation of products at lower temperatures than traditional solid-state reactions. While specific studies on the mechanochemical synthesis of this compound are not available, the synthesis of other hexafluorometallates, such as ammonium hexafluorosilicate (B96646), has been achieved through solid-phase reactions. google.com

A potential mechanochemical route for this compound could involve the high-energy ball milling of a solid mixture of a tin(IV) source, like tin(IV) oxide, with a solid fluorinating agent, such as ammonium bifluoride.

A proposed reaction is:

SnO₂ + 3NH₄HF₂ → (NH₄)₂SnF₆ + NH₃ + 2H₂O

The reaction would be initiated and driven by the mechanical energy supplied during the milling process.

High-Temperature Solid-State Reactions

High-temperature solid-state reactions involve heating a mixture of solid reactants to a temperature high enough to allow for diffusion and reaction to occur. This is a common method for the synthesis of many inorganic materials.

For the synthesis of this compound, this could involve heating an intimate mixture of tin(IV) oxide and ammonium bifluoride. The reaction would proceed through the thermal decomposition of ammonium bifluoride to generate reactive hydrogen fluoride in situ, which would then react with the tin oxide.

A possible reaction scheme is:

SnO₂ + 3NH₄HF₂(s) → (NH₄)₂SnF₆(s) + NH₃(g) + 2H₂O(g)

The volatile byproducts, ammonia and water, would be driven off at elevated temperatures, leaving the solid this compound product. As with other methods, specific reaction temperatures and times for this particular synthesis are not well-documented in the available literature.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous substances. Key metrics for evaluating the "greenness" of a synthesis are Atom Economy (AE) and the Environmental Factor (E-Factor).

A common laboratory synthesis involves the reaction of tin(IV) chloride with ammonium fluoride.

Reaction: SnCl₄ + 6NH₄F → (NH₄)₂SnF₆ + 4NH₄Cl

Atom Economy (AE): This metric calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired product.

Formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Calculation for the above reaction:

MW of (NH₄)₂SnF₆ = 266.78 g/mol

MW of SnCl₄ = 260.52 g/mol

MW of NH₄F = 37.04 g/mol

AE = [266.78 / (260.52 + 6 * 37.04)] * 100% = 55.3%

An atom economy of 55.3% indicates that a significant portion of the reactant mass (44.7%) ends up in the co-product, ammonium chloride, which is often considered waste in this context.

Environmental Factor (E-Factor): The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. An ideal E-Factor is 0. For the given reaction, assuming a 100% yield, the E-Factor would be the mass of ammonium chloride produced divided by the mass of this compound, which is approximately 0.8. In practice, this value is higher due to solvent use, purification steps, and yields of less than 100%.

Alternative, potentially greener routes include mechanochemical synthesis. This solvent-free method involves the direct grinding of solid precursors, such as a tin(IV) halide and ammonium fluoride, which can lead to a higher atom economy and a significantly lower E-Factor by eliminating the need for solvents. The synthesis of analogous compounds like ammonium hexafluorogallate has been successfully demonstrated using this technique. researchgate.net

| Metric | Definition | Application to (NH₄)₂SnF₆ Synthesis |

| Atom Economy | Percentage of reactant atoms incorporated into the final product. | The reaction of SnCl₄ and NH₄F has a theoretical AE of 55.3%, highlighting significant co-product formation. |

| E-Factor | Mass of waste generated per mass of product. | Traditional aqueous routes generate significant waste from co-products and solvents. |

| Solvent Use | Use of auxiliary substances like water or alcohols. | Mechanochemical synthesis offers a solvent-free alternative, reducing waste and energy for solvent removal. |

| Energy Efficiency | Energy required to conduct the reaction. | Mechanochemical methods are often performed at room temperature, offering energy savings over methods requiring heating. |

Investigation of Precursor Influence on Product Morphology and Purity

The selection of tin precursors and fluorinating agents is paramount as it directly influences the purity, crystal structure, and morphology (the size and shape of the crystals) of the final this compound product.

This compound contains tin in the +4 oxidation state. Therefore, the synthesis can start from either a tin(IV) precursor, which is a direct route, or a tin(II) precursor, which necessitates an oxidation step.

Tin(IV) Precursors: Using a Tin(IV) salt, such as stannic chloride (SnCl₄), is a direct and common method. The reaction proceeds by replacing the chloride ligands with fluoride ligands from the fluorinating agent. However, a primary challenge with this route is the potential for halide contamination. If the reaction is incomplete or purification is inadequate, the final product may contain residual chloride ions, affecting its purity. wikipedia.org

Tin(II) Precursors: Starting with a Tin(II) salt, like stannous chloride (SnCl₂), requires an additional oxidation step to achieve the Sn(IV) state in the final product. This oxidation can be performed using agents like hydrogen peroxide. This multi-step process introduces complexity and potential sources of impurities. The presence of an oxidizing agent and its byproducts can contaminate the final product if not completely removed. Furthermore, the conditions of the oxidation step can influence the nucleation and growth of crystals, leading to different morphologies. Research on related tin compounds shows that Sn(II) and Sn(IV) complexes have distinct geometries and bond lengths, which can influence how they assemble into a crystal lattice. rsc.org Commercially available tin(II) salts can also contain Sn(IV) impurities, which can affect reaction stoichiometry and purity. nih.gov

| Precursor Type | Typical Reactant | Synthetic Pathway | Potential Impact on Purity | Potential Impact on Morphology |

| Tin(IV) | Stannic Chloride (SnCl₄) | Direct ligand exchange in an aqueous or acidic medium. | High purity possible, but risk of residual chloride contamination. | Crystal growth is influenced by factors like concentration and pH. |

| Tin(II) | Stannous Chloride (SnCl₂) | Oxidation of Sn(II) to Sn(IV) followed by fluorination. | Risk of impurities from the oxidizing agent and incomplete oxidation. | The additional oxidation step can alter nucleation and growth conditions, potentially leading to different crystal sizes or habits. |

The choice of fluorinating agent affects not only the reaction kinetics but also the product's purity and crystal morphology.

Hydrofluoric Acid (HF): As a strong fluorinating agent, HF readily provides the fluoride ions necessary for the reaction. rawsource.com However, it is highly corrosive and toxic, posing significant handling challenges. hydrochemsystems.com Its high acidity creates a specific environment for crystallization that can influence crystal habit. The use of HF requires subsequent neutralization, typically with ammonia, to form the ammonium salt, a step that must be carefully controlled to avoid impurities.

Ammonium Fluoride (NH₄F): This salt is a safer and more easily handled source of fluoride ions compared to HF. merckmillipore.com It directly provides both the fluoride for the hexafluorostannate anion and the ammonium counter-ions. This "common ion" effect can promote the crystallization of purer (NH₄)₂SnF₆ by shifting the equilibrium towards the product and reducing the solubility of the desired salt.

Ammonium Bifluoride (NH₄HF₂): This compound acts as a combination of NH₄F and HF. researchgate.net In aqueous solutions, it generates hydrofluoric acid, providing an acidic environment that can facilitate the dissolution of some tin precursors. chemkraft.irturi.org It is considered less hazardous than pure HF but more reactive than NH₄F, offering a balance of reactivity and safety. rawsource.comhydrochemsystems.com The in-situ generation of an acidic environment can influence the kinetics of crystal formation and the final morphology.

| Fluorinating Agent | Key Characteristics | Impact on Purity | Impact on Morphology |

| Hydrofluoric Acid (HF) | Highly reactive, corrosive, and toxic. Requires subsequent neutralization. | Purity depends on the complete removal of precursor anions and precise neutralization. | The highly acidic conditions can affect crystal nucleation and growth rates. |

| Ammonium Fluoride (NH₄F) | Safer to handle; provides both fluoride and ammonium ions. | The common ion effect can enhance precipitation, leading to higher purity by reducing soluble impurities. | Tends to favor the formation of well-defined crystalline structures due to controlled ion availability. |

| Ammonium Bifluoride (NH₄HF₂) | A compromise in reactivity and safety between HF and NH₄F. | Can improve precursor dissolution, but the acidic nature may require careful pH control to ensure complete precipitation and avoid side reactions. | The acidic environment created in solution can influence crystal habit, potentially leading to different morphologies compared to neutral NH₄F solutions. |

Scale-Up Considerations for Laboratory Synthesis Methodologies

Translating a laboratory-scale synthesis of this compound to an industrial production process involves several significant challenges that must be addressed to ensure safety, efficiency, and consistent product quality.

Materials Handling and Safety: Many precursors and reagents, particularly hydrofluoric acid, are corrosive and toxic. On a large scale, the risks associated with storage, transfer, and reaction are magnified. Industrial-scale processes require specialized equipment, such as corrosion-resistant reactors (e.g., lined with PTFE or specialized alloys), and robust safety protocols to handle potential spills or exposure.

Heat Management: The reaction to form this compound is typically exothermic. In a large reactor, the surface-area-to-volume ratio is much lower than in laboratory glassware, making heat dissipation more challenging. Inadequate heat removal can lead to a runaway reaction, pressure buildup, and the formation of unwanted byproducts, which would decrease product purity. An industrial setup requires an efficient cooling system, such as reactor jackets or internal cooling coils, to maintain optimal reaction temperatures.

Mixing and Mass Transfer: Ensuring that reactants are thoroughly mixed in a large-volume reactor is critical for achieving a complete reaction and a homogeneous product. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in incomplete conversion and a broader particle size distribution in the final crystalline product. The choice of impeller design and mixing speed is a critical parameter in the scale-up process.

Solid-Liquid Separation and Drying: After crystallization, the product must be separated from the reaction liquor, washed to remove impurities, and dried. The efficiency of these steps impacts final purity and handling characteristics. Large-scale filtration systems (e.g., centrifuges or filter presses) and industrial dryers must be chosen to handle the required throughput without degrading the product. The morphology of the crystals plays a key role here; for instance, very fine or needle-like crystals can be difficult to filter and wash effectively on a large scale.

Process Control and Automation: To ensure consistent product quality (purity, particle size, morphology) from batch to batch, industrial processes rely on automation and real-time monitoring of critical parameters like temperature, pH, pressure, and reactant concentration. This level of control is essential for optimizing yield and meeting the stringent specifications required for applications in electronics or specialty materials.

Advanced Structural Elucidation of Ammonium Hexafluorostannate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the exact structure of crystalline materials, providing unparalleled detail on atomic positions, bond lengths, and bond angles.

Determination of Crystal System and Space Group

Refinement of single-crystal X-ray diffraction data has revealed that ammonium (B1175870) hexafluorostannate crystallizes in the trigonal system. researchgate.net The specific space group has been identified as P-3m1 (No. 164). researchgate.net This crystallographic information defines the symmetry operations that can be applied to the crystal lattice, leaving it unchanged, and provides the fundamental framework for the arrangement of the ammonium cations and hexafluorostannate anions. At a temperature of 293 K, the unit cell parameters have been determined as follows: researchgate.net

| Crystal Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3m1 (No. 164) |

| a | 6.081(1) Å |

| c | 4.865(1) Å |

| Unit Cell Volume (V) | 155.8 ų |

| Formula Units per Cell (Z) | 1 |

Analysis of Bond Lengths and Angles within the Hexafluorostannate Anion

The [SnF₆]²⁻ anion forms the structural backbone of this compound. Analysis of the diffraction data shows the tin (Sn) atom at the center of a nearly perfect octahedron, coordinated by six fluorine (F) atoms. The Sn-F bond lengths are not all identical; structural studies have indicated there are two shorter Sn-F bonds measuring approximately 1.99 Å and four longer bonds at about 2.02 Å.

The arrangement of the fluorine atoms around the central tin atom results in F-Sn-F bond angles that are characteristic of octahedral geometry, being approximately 90° for adjacent fluorine atoms and 180° for opposing fluorine atoms.

| Bond | Length (Å) |

| Sn-F (short) | ~1.99 |

| Sn-F (long) | ~2.02 |

| Angle | Value (°) |

| F-Sn-F (adjacent) | ~90 |

| F-Sn-F (opposite) | ~180 |

Characterization of Hydrogen Bonding Networks Involving Ammonium Cations

These charge-assisted hydrogen bonds are significant intermolecular interactions that link the cations and anions into a cohesive three-dimensional network. While X-ray diffraction is less precise for locating light atoms like hydrogen, the existence of these networks is inferred from the interatomic distances and geometry of the lattice. For a definitive characterization of hydrogen bond lengths and angles, neutron diffraction studies would be required, as this technique is more sensitive to the positions of hydrogen nuclei. osti.govresearchgate.netnih.gov

Examination of Cation-Anion Packing and Intermolecular Interactions

The crystal structure of ammonium hexafluorostannate can be described as a packing of discrete tetrahedral [NH₄]⁺ cations and octahedral [SnF₆]²⁻ anions. researchgate.net Governed by the trigonal symmetry, these ions arrange themselves in an ordered, repeating pattern. The primary forces holding the structure together are the electrostatic attractions between the positively charged ammonium cations and the negatively charged hexafluorostannate anions. This fundamental ionic interaction is further supplemented by the extensive network of N-H···F hydrogen bonds, creating a robust and stable crystalline solid.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline materials and the assessment of sample purity.

Lattice Parameter Refinement

The precise determination of the crystal lattice parameters is fundamental to understanding the atomic arrangement within a crystalline solid. For this compound, Rietveld refinement of X-ray diffraction data has been employed to achieve high-precision lattice parameters.

Initial studies identified that this compound can crystallize in a trigonal system with the space group P-3m1. This structure was used as a starting model for more detailed refinements. A notable refinement of the crystal structure of dithis compound(IV) provided the following lattice parameters for the trigonal unit cell:

a = 6.081(1) Å

c = 4.865(1) Å

These values were determined from single crystal experiments and have been corroborated by subsequent powder diffraction studies. The refinement process involves fitting a calculated diffraction pattern to the experimental data, adjusting various parameters including lattice constants, atomic positions, and peak shape functions until a best-fit is achieved. This iterative process allows for a highly accurate determination of the unit cell dimensions.

| Crystal System | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference |

|---|---|---|---|---|

| Trigonal | P-3m1 | 6.081(1) | 4.865(1) | ugr.es |

Crystallite Size and Microstructure Analysis

The analysis of peak broadening in X-ray diffraction patterns provides valuable information about the microstructure of a material, specifically the average crystallite size and the presence of microstrain. While specific studies focusing solely on the crystallite size and microstructure of this compound are not extensively reported in the primary literature, the principles of such analysis are well-established.

The Scherrer equation is a common method used to estimate the average crystallite size (D) from the full width at half maximum (β) of a diffraction peak:

D = Kλ / (β cosθ)

Where K is the shape factor (typically ~0.9), λ is the X-ray wavelength, and θ is the Bragg angle.

A more comprehensive analysis can be performed using the Williamson-Hall method, which separates the contributions of crystallite size and microstrain to the peak broadening. The Williamson-Hall equation is given by:

β cosθ = (Kλ / D) + 4ε sinθ

By plotting β cosθ against sinθ for several diffraction peaks, the crystallite size can be determined from the y-intercept and the microstrain (ε) from the slope of the resulting line. This method provides a more accurate picture of the material's microstructure by accounting for lattice imperfections.

In-Situ Diffraction Studies of Structural Transformations

In-situ diffraction experiments, where diffraction data is collected while the sample is subjected to changing conditions such as temperature or pressure, are powerful tools for studying structural transformations. Such studies on this compound would provide direct evidence of phase transitions and the mechanisms by which they occur.

Neutron Diffraction for Light Atom Localization and Magnetic Structure (If Applicable)

As of the current literature survey, a dedicated neutron diffraction study specifically on this compound has not been identified. However, numerous neutron diffraction studies on other ammonium halides have been conducted, providing valuable precedents. These studies have successfully elucidated the nature of hydrogen bonding and the dynamics of ammonium ion rotations and ordering in those crystal lattices. A neutron diffraction investigation of this compound would be a valuable future endeavor to complete its structural characterization. As this compound is not expected to exhibit magnetic ordering, the application of neutron diffraction for magnetic structure determination is not considered applicable.

Electron Diffraction and Microscopy Studies of Nanocrystalline Forms

Electron diffraction, often performed in a transmission electron microscope (TEM), is an essential technique for the structural characterization of nanocrystalline materials. The small wavelength of electrons allows for the study of very small crystalline domains. While there are no specific reports found in the literature detailing electron diffraction and microscopy studies on nanocrystalline this compound, the methodologies are well-established for other nanocrystalline fluoride (B91410) and ammonium compounds.

Such a study on nanocrystalline this compound would involve synthesizing the material in a nanocrystalline form, for example, through methods like co-precipitation or sol-gel synthesis. TEM imaging would then be used to visualize the morphology and size distribution of the nanoparticles. Selected area electron diffraction (SAED) patterns would provide information on the crystal structure and orientation of individual nanocrystals or ensembles. High-resolution TEM (HRTEM) could even allow for the direct visualization of the crystal lattice planes. These techniques would be invaluable in understanding how the structural properties of this compound are affected at the nanoscale.

Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations within a compound. For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. For a vibration to be Raman active, it must lead to a change in the polarizability of the molecule. These methods are complementary and essential for a complete vibrational analysis.

The hexafluorostannate ([SnF₆]²⁻) anion possesses an octahedral (Oₕ) symmetry. For an ideal octahedral molecule, there are six fundamental vibrational modes. Based on symmetry selection rules, some of these modes are Raman active, some are IR active, and one is inactive in both.

The expected vibrational modes are:

ν₁ (A₁g): Symmetric Sn-F stretch (Raman active)

ν₂ (E g): Asymmetric Sn-F stretch (Raman active)

ν₃ (F₁u): Asymmetric Sn-F stretch (IR active)

ν₄ (F₁u): F-Sn-F bend (IR active)

ν₅ (F₂g): F-Sn-F bend (Raman active)

ν₆ (F₂u): F-Sn-F bend (Inactive)

Experimental studies on ammonium (B1175870) hexafluorostannate have identified these characteristic vibrational frequencies, confirming the octahedral geometry of the anion.

| Vibrational Mode | Symmetry | Description | Activity | Infrared (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|---|---|---|

| ν₁ | A₁g | Symmetric Sn-F Stretch | Raman | - | 594 |

| ν₂ | E g | Asymmetric Sn-F Stretch | Raman | - | 475 |

| ν₃ | F₁u | Asymmetric Sn-F Stretch | Infrared | 590 | - |

| ν₄ | F₁u | F-Sn-F Bend | Infrared | 255 | - |

| ν₅ | F₂g | F-Sn-F Bend | Raman | - | 367 |

The ammonium cation (NH₄⁺) has a tetrahedral (T d) symmetry. Its internal vibrational modes include N-H stretching and H-N-H bending. In the solid crystal lattice, the cation also undergoes restricted rotation, known as libration (ν₆), which can be observed in the spectra, often in combination with other fundamental modes. The observation of these librational modes confirms that the ammonium ions are non-rotating and locked in position within the crystal lattice.

The fundamental internal modes for the NH₄⁺ ion are:

ν₁ (A₁): Symmetric N-H stretch

ν₂ (E): Symmetric H-N-H bend

ν₃ (F₂): Asymmetric N-H stretch

ν₄ (F₂): Asymmetric H-N-H bend

| Vibrational Mode | Description | Infrared (cm⁻¹) |

|---|---|---|

| ν₃ | Asymmetric N-H Stretch | 3292 |

| ν₄ | Asymmetric H-N-H Bend | 1390 |

In the crystal structure of ammonium hexafluorostannate, hydrogen bonds exist between the hydrogen atoms of the ammonium cation and the fluorine atoms of the hexafluorostannate anion (N-H···F). These interactions influence the vibrational frequencies of the N-H bonds. Generally, the formation of a hydrogen bond weakens the N-H bond, causing a "red shift" (a shift to lower frequency) in the N-H stretching bands.

The strength of these hydrogen bonds can be temperature-dependent. Studies have shown that for some ammonium compounds, the N-H stretching frequency can decrease with increasing temperature. This indicates that the hydrogen bond strength increases as the temperature rises, leading to a more pronounced red shift. This dynamic character of hydrogen bonding is a key feature in the vibrational spectra of such compounds.

In-situ spectroscopy involves monitoring a chemical reaction as it happens, providing real-time data on the transformation of reactants into products. Techniques like FTIR and Raman spectroscopy are well-suited for this purpose. Sample cells can be designed for high temperature, high pressure, and various reaction phases (gas or liquid), allowing for the analysis of catalysts and reaction kinetics under working conditions.

While specific studies detailing the in-situ monitoring of reactions involving this compound are not extensively documented, the methodology is highly applicable. For instance, the synthesis of (NH₄)₂SnF₆ from its precursors or its thermal decomposition could be monitored in real-time. By tracking the appearance and disappearance of characteristic IR or Raman bands for the [SnF₆]²⁻ and NH₄⁺ ions, researchers could gain insights into reaction mechanisms, identify intermediate species, and optimize reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides information about the local chemical and magnetic environment of specific atomic nuclei. For this compound, NMR studies focusing on the ¹¹⁹Sn nucleus are particularly insightful.

Tin has three NMR-active isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and sensitivity. huji.ac.il The chemical shift of ¹¹⁹Sn is highly sensitive to its coordination environment and oxidation state, spanning a very wide range of over 5000 ppm. northwestern.edu

In this compound, the tin atom is in the +4 oxidation state and is located at the center of a highly symmetric octahedron of six fluorine atoms. This symmetric environment is expected to produce a single, sharp resonance in the ¹¹⁹Sn NMR spectrum. The chemical shift for hexafluorostannates is observed in a characteristic region. For example, studies on alkali-metal hexafluorostannates have measured these shifts, providing a reference for the local tin environment. researchgate.net

The precise chemical shift value provides information about the electronic shielding around the tin nucleus, which is influenced by the electronegative fluorine atoms. A single resonance would confirm the existence of a single, uniform chemical environment for all tin atoms in the crystal lattice, consistent with the symmetric [SnF₆]²⁻ anion. Any significant distortion from perfect octahedral symmetry would likely result in a broadening of the NMR signal due to chemical shift anisotropy (CSA). nih.gov

¹⁹F NMR for Fluorine Environments and Exchange Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹⁹F nucleus is a powerful tool for probing the local environment of fluorine atoms. Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides high sensitivity. In this compound, the six fluorine atoms are chemically and magnetically equivalent due to the octahedral symmetry of the [SnF₆]²⁻ anion. This equivalence results in a single, sharp resonance in the ¹⁹F NMR spectrum.

The chemical shift of this resonance is highly sensitive to the electronic environment around the fluorine nuclei. mdpi.com Factors such as the electronegativity of the central tin atom and the nature of the counter-ion (NH₄⁺) influence its precise value.

Dynamic processes, such as the exchange of fluoride (B91410) ions between the coordination sphere of the tin atom and the surrounding solution or other species, can be studied using advanced NMR techniques like Exchange Spectroscopy (EXSY). nih.gov Such experiments can determine the rates of conformational or chemical exchange, providing kinetic data on the stability and lability of the [SnF₆]²⁻ anion under specific conditions. nih.gov

Table 1: Expected ¹⁹F NMR Characteristics for (NH₄)₂SnF₆

| Parameter | Expected Observation | Information Gained |

|---|---|---|

| Number of Signals | One | Indicates the chemical equivalence of the six fluorine atoms in the octahedral [SnF₆]²⁻ anion. |

| Chemical Shift (δ) | A specific value sensitive to the electronic environment. | Confirms the Sn-F bonding environment and can be compared with other fluorostannates. |

| Line Shape | Typically sharp | Suggests a well-defined and symmetric fluorine environment. Broadening may indicate dynamic processes or structural disorder. |

| Exchange Dynamics | Studied via variable-temperature NMR or 2D EXSY. | Provides kinetic information on fluoride exchange processes. nih.gov |

¹H NMR for Ammonium Proton Mobility

¹H NMR spectroscopy is used to investigate the ammonium cation (NH₄⁺). The four protons in the ammonium ion are equivalent, and in solution, they typically appear as a triplet due to coupling with the spin-1 ¹⁴N nucleus. The mobility of the ammonium ion, including its reorientation within the crystal lattice and proton exchange with any residual water or other proton-accepting species, significantly influences the ¹H NMR spectrum.

In a rigid lattice at low temperatures, the proton signal may be broad. As the temperature increases, the ammonium ion undergoes more rapid reorientation, leading to a narrowing of the NMR signal. The rate of this motion can be quantified by analyzing the line shape as a function of temperature. Furthermore, the presaturation of water signals can significantly decrease the ammonium signal due to rapid proton exchange, a factor that must be considered during spectral acquisition. ub.edu Studies on analogous compounds like NH₄PF₆ have demonstrated the utility of ¹H NMR in probing cation dynamics. semanticscholar.org

Table 2: ¹H NMR Data for the Ammonium Cation

| Parameter | Typical Observation | Information Gained |

|---|---|---|

| Number of Signals | One | Indicates the chemical equivalence of the four protons in the NH₄⁺ cation. |

| Multiplicity | Triplet (in solution) | Arises from ¹H-¹⁴N spin-spin coupling. |

| Line Width | Temperature-dependent | Provides insight into the rotational mobility and exchange dynamics of the ammonium ion. ub.edu |

Solid-State NMR for Structural and Dynamic Insights

Solid-state NMR (ssNMR) spectroscopy provides detailed information about the structure and dynamics of materials in their solid form. virginia.edu For this compound, ssNMR can probe the local environments of ¹H, ¹⁹F, ¹¹⁹Sn, and ¹⁴N nuclei directly within the crystal lattice.

Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy (CSA), resulting in higher resolution spectra. solidstatenmr.org.uk By analyzing the ssNMR spectra, it is possible to determine internuclear distances, identify different crystallographic sites, and characterize the rotational dynamics of both the NH₄⁺ cation and the [SnF₆]²⁻ anion. Cross-polarization (CP) techniques can be used to enhance the signals of less abundant nuclei like ¹¹⁹Sn by transferring magnetization from abundant spins like ¹H or ¹⁹F.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements within the top few nanometers of a material's surface. carleton.eduscienceinfo.com When analyzing this compound, XPS spectra would be collected for the Sn, F, and N core levels.

The binding energy of the photoelectrons is characteristic of the element and its oxidation state. iitm.ac.in The Sn 3d spectrum is expected to show a doublet (3d₅/₂ and 3d₃/₂) with binding energies consistent with tin in the +4 oxidation state. The F 1s spectrum would exhibit a single peak corresponding to fluoride bonded to tin, and the N 1s peak would have a binding energy characteristic of the ammonium cation. Quantitative analysis of the peak areas can provide the surface stoichiometry of the compound.

Table 3: Expected XPS Binding Energies for (NH₄)₂SnF₆

| Element | Core Level | Expected Binding Energy (eV) | Information Confirmed |

|---|---|---|---|

| Tin (Sn) | 3d₅/₂ | ~487 | Presence of tin and confirmation of the Sn(IV) oxidation state. |

| Fluorine (F) | 1s | ~685 | Presence of fluorine in a metal-fluoride bond. |

| Nitrogen (N) | 1s | ~402 | Presence of nitrogen in the form of an ammonium (NH₄⁺) ion. |

Mössbauer Spectroscopy for Tin Oxidation State and Local Symmetry

¹¹⁹Sn Mössbauer spectroscopy is a highly specific technique for studying the nuclear environment of tin atoms. researchgate.net It provides precise information on the oxidation state, local symmetry of the tin site, and the nature of chemical bonding. The key parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS).

For this compound, the tin atom is in the +4 oxidation state (Sn(IV)) and is located in a site of perfect octahedral symmetry ([SnF₆]²⁻). The Sn(IV) ion has a 4d¹⁰ electronic configuration, resulting in a spherically symmetric charge distribution. Consequently, the ¹¹⁹Sn Mössbauer spectrum is expected to show a single resonance line with a quadrupole splitting of zero or near-zero. The isomer shift value will be in the characteristic range for Sn(IV) compounds, clearly distinguishing it from Sn(II) species. scispace.com

Table 4: ¹¹⁹Sn Mössbauer Parameters for (NH₄)₂SnF₆

| Parameter | Expected Value | Interpretation |

|---|---|---|

| Isomer Shift (IS) | Characteristic value for Sn(IV) | Confirms the +4 oxidation state of the tin atom. scispace.com |

| Quadrupole Splitting (QS) | 0 mm/s | Indicates a highly symmetric, octahedral environment around the tin nucleus, consistent with the [SnF₆]²⁻ structure. researchgate.net |

UV-Vis Spectroscopy for Electronic Transitions (If Applicable)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk The technique is most informative for compounds containing chromophores, such as unsaturated organic molecules or transition metal complexes with d-d transitions.

This compound is composed of the ammonium (NH₄⁺) and hexafluorostannate ([SnF₆]²⁻) ions. Both ions consist of atoms with filled electron shells and lack the types of valence electrons (like non-bonding n or π electrons) that typically lead to electronic transitions in the 200-800 nm range. tanta.edu.eglibretexts.org The electronic transitions for this compound, likely involving charge transfer, would require much higher energy and are therefore expected to occur in the vacuum ultraviolet (VUV) region (below 200 nm). youtube.com As a result, a conventional UV-Vis spectrum of this compound is not expected to show significant absorption bands, making this technique generally not applicable for its electronic characterization.

Thermal Behavior, Phase Transitions, and Decomposition Mechanisms

Thermogravimetric Analysis (TGA) of Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of compounds like ammonium (B1175870) hexafluorostannate.

(NH₄)₂SnF₆(s) → SnF₄(s) + 2NH₃(g) + 2HF(g)

In practice, this decomposition may occur in one or more steps. Studies on similar compounds, like ammonium hexafluoroaluminate ((NH₄)₃AlF₆), show a multi-step decomposition, with intermediate products such as NH₄AlF₄ being formed. csu.edu.cn Similarly, the decomposition of (NH₄)₂ZrF₆ to ZrO₂ has been shown to proceed through several intermediate ammonium zirconium fluoride (B91410) compounds. researchgate.net Therefore, it is plausible that the decomposition of (NH₄)₂SnF₆ could involve intermediate species before the final formation of tin(IV) fluoride.

The gaseous products (NH₃ and HF) can be identified by coupling the TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), allowing for real-time analysis of the evolved gas stream.

Table 1: Anticipated Thermal Decomposition Products of Ammonium Hexafluorostannate

| Initial Compound | Solid Residue | Gaseous Products | Anticipated Temperature Range |

|---|---|---|---|

| (NH₄)₂SnF₆ | SnF₄ | NH₃, HF | > 200°C |

Note: The temperature range is an estimation based on the stability of similar hexafluorometallate compounds.

Kinetic analysis of TGA data allows for the determination of parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model, which together describe the kinetics of the decomposition process. Methods like the Kissinger method or isoconversional methods (e.g., Friedman, Flynn-Wall-Ozawa) are commonly used to analyze data from non-isothermal TGA experiments conducted at multiple heating rates. researchgate.net

Table 2: Illustrative Kinetic Parameters for a Related Ammonium Fluorosilicate Decomposition

| Decomposition Step | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Kinetic Model |

|---|---|---|---|

| (NH₄)₃SiF₇ → (NH₄)₂SiF₆ | 72.6 | 1.19 x 10⁶ | Not Specified |

| (NH₄)₂SiF₆ Sublimation | 79.8 | 2.50 x 10⁵ | Not Specified |

Data sourced from a study on ammonium fluorosilicates for illustrative purposes. researchgate.net

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are techniques that measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference as a function of temperature. They are highly sensitive to thermal events such as phase transitions, melting, and decomposition, providing information on the temperatures and energy changes associated with these processes.

Many ammonium salts, including those in the hexafluorometallate family, exhibit solid-state phase transitions at temperatures below their decomposition point. These transitions are often related to changes in the rotational motion and ordering of the ammonium (NH₄⁺) cations within the crystal lattice. At higher temperatures, the NH₄⁺ ions may rotate freely or with significant disorder, while upon cooling, they can "freeze" into specific orientations, leading to a change in crystal symmetry.

For instance, (NH₄)₃AlF₆ is known to undergo two phase transitions at 218.5 K and 179 K. nsc.ru Similarly, complexes like Cr(NH₃)₆₃ exhibit phase transitions detected by DSC that are attributed to changes in the crystal structure rather than just the onset of molecular reorientation. researchgate.net It is highly probable that this compound also undergoes one or more such order-disorder phase transitions at low temperatures, which would be observable as peaks in a DSC or DTA thermogram.

DSC is a quantitative technique that allows for the calculation of the enthalpy change (ΔH) associated with a thermal event by integrating the area of the corresponding peak in the heat flow curve. The entropy change (ΔS) for a reversible phase transition can then be calculated using the relationship ΔS = ΔH / T, where T is the transition temperature in Kelvin. youtube.comyoutube.com

These thermodynamic parameters are valuable for understanding the nature of the transition. For example, the entropy change associated with an order-disorder transition can provide insight into the change in the number of accessible microstates, which is related to the degree of rotational freedom of the NH₄⁺ ions. Studies on (NH₄)₃AlF₆ have determined the entropy changes for its phase transitions to be ΔS₁ = 15.3 J mol⁻¹ K⁻¹ and ΔS₂ = 2.5 J mol⁻¹ K⁻¹. nsc.ru

Table 3: Phase Transition Thermodynamic Data for an Analogous Compound, (NH₄)₃AlF₆

| Transition | Transition Temperature (T) (K) | Enthalpy Change (ΔH) (J/mol) | Entropy Change (ΔS) (J mol⁻¹ K⁻¹) |

|---|---|---|---|

| G₀ (Fm3m) → G₁ | 218.5 | 3343 | 15.3 |

| G₁ → G₂ | 179 | 448 | 2.5 |

Data for ammonium hexafluoroaluminate presented for illustrative purposes. nsc.ru

To fully understand the nature of phase transitions observed by DSC/DTA, it is essential to correlate these thermal events with changes in the material's crystal structure. This is typically achieved by performing variable-temperature X-ray diffraction (VT-XRD) or neutron diffraction studies across the transition temperature range.

As the sample is heated or cooled through a phase transition, diffraction patterns are collected to identify changes in peak positions, the appearance or disappearance of reflections, and changes in unit cell parameters and symmetry. For example, in a study of (NH₄)₃SnF₇, variable-temperature XRD revealed reversible appearing and disappearing of superstructure peaks, confirming a structural phase transition rather than just decomposition. kirensky.ru A similar approach for (NH₄)₂SnF₆ would allow any endothermic or exothermic peaks observed in its DSC curve to be linked directly to specific crystallographic transformations, such as a change from a high-symmetry cubic phase at room temperature to a lower-symmetry trigonal or monoclinic phase at low temperatures due to the ordering of NH₄⁺ ions. nih.govmdpi.com

In-Situ High-Temperature X-ray Diffraction for Phase Evolution

In-situ high-temperature X-ray diffraction (HTXRD) is a powerful analytical technique used to study the crystallographic changes in a material as a function of temperature. ornl.govresearchgate.net For this compound, HTXRD would reveal temperature-induced phase transitions and the evolution of crystalline phases during decomposition.

Based on studies of similar ammonium hexafluorometallates, it is anticipated that upon heating, this compound would exhibit shifts in its diffraction peaks to lower 2θ angles, indicative of thermal expansion of the crystal lattice. researchgate.net At specific temperatures, abrupt changes in the diffraction pattern would signify phase transitions. For instance, many ammonium-containing compounds undergo order-disorder transitions associated with the ammonium ions. csu.edu.cn

During thermal decomposition, the intensity of the diffraction peaks corresponding to (NH₄)₂SnF₆ would decrease, while new peaks corresponding to intermediate and final solid products would appear. By analogy with compounds like ammonium hexafluoroaluminate, ((NH₄)₃AlF₆), and ammonium hexafluorosilicate (B96646), ((NH₄)₂SiF₆), the decomposition of this compound is expected to proceed through intermediate phases. researchgate.netmdpi.com For example, the decomposition of (NH₄)₃AlF₆ has been shown to form NH₄AlF₄ as an intermediate. mdpi.com A similar multi-step decomposition is plausible for this compound, potentially forming species such as NH₄SnF₅ before complete decomposition to tin(IV) fluoride (SnF₄).

Table 1: Comparison of Thermal Decomposition Data for various Ammonium Hexafluorometallates

| Compound | Decomposition Temperature Range (°C) | Intermediate Products | Final Solid Product |

| (NH₄)₃AlF₆ | 195 - 400 | NH₄AlF₄, AlF₃(NH₄F)₀.₆₉ | AlF₃ |

| (NH₄)₂SiF₆ | Decomposes with release of SiF₄ | - | Metal Fluoride |

| (NH₄)₂TiF₆ | 371 - 683 (sublimation) | NH₄TiF₅, (NH₄)₃TiF₇ | TiO₂ (with ammonia) |

| (NH₄)₂GeF₆ | - | - | GeF₄ (gaseous) |

Note: The data presented is compiled from various sources on analogous compounds and serves as a predictive model for the behavior of this compound.

Mechanistic Studies of Thermal Decomposition and Phase Transformation

The thermal decomposition of this compound involves complex chemical and physical transformations. The underlying mechanisms are closely tied to the dynamics of the constituent ions and the influence of the external environment.

Phase transitions in many ammonium salts are driven by changes in the rotational and vibrational dynamics of the ammonium (NH₄⁺) cation. csu.edu.cn In the crystal lattice of this compound, the NH₄⁺ ions are situated in cavities formed by the hexafluorostannate ([SnF₆]²⁻) anions. At lower temperatures, the ammonium ions may have a fixed orientation, held in place by hydrogen bonds with the surrounding fluoride ions.

The atmosphere in which the thermal decomposition of this compound is carried out can significantly affect its stability and the nature of the decomposition products.

In an inert atmosphere , such as nitrogen or argon, the decomposition is expected to proceed through the release of ammonia (B1221849) (NH₃) and hydrogen fluoride (HF), leading to the formation of tin(IV) fluoride (SnF₄). nih.govnih.gov The general decomposition pathway for many ammonium hexafluorometallates in an inert atmosphere can be represented by a multi-step process:

(NH₄)₂MF₆(s) → NH₄MF₅(s) + NH₃(g) + HF(g) NH₄MF₅(s) → MF₄(s) + NH₃(g) + HF(g)

In some cases, sublimation of the ammonium hexafluorometallate or its intermediates can also occur at elevated temperatures. rsc.org

In an oxidizing atmosphere , such as air, the decomposition process can be more complex. The presence of oxygen could potentially lead to the formation of tin oxides or oxyfluorides, depending on the temperature and reaction kinetics. For instance, the thermal degradation of some materials shows significantly different activation energies and reaction models in air compared to a nitrogen atmosphere. Furthermore, the ammonia released during decomposition can be oxidized at higher temperatures.

Conversely, in a reductive atmosphere (e.g., hydrogen), the decomposition products could include lower oxidation state tin compounds. Studies on similar compounds like ammonium hexachloroiridates have shown that a reductive atmosphere can lead to the formation of the metallic element.

Table 2: Potential Gaseous Decomposition Products of this compound under Different Atmospheres

| Atmosphere | Primary Gaseous Products | Potential Secondary Gaseous Products |

| Inert (N₂, Ar) | NH₃, HF | - |

| Oxidizing (Air) | NH₃, HF, H₂O | NOx |

| Reductive (H₂) | NH₃, HF | - |

Theoretical and Computational Chemistry Approaches

Crystallographic Structure Prediction and Refinement using Computational Methods

The prediction of the crystal structure of a compound from its chemical formula alone is a significant challenge in materials science, often referred to as crystal structure prediction (CSP). Furthermore, computational methods can be employed to refine existing experimental crystallographic data, providing a more detailed and energetically favorable atomic arrangement.

Crystal Structure Prediction (CSP):

Ab initio CSP methods aim to find the most thermodynamically stable crystal structure by exploring the potential energy surface of the compound. These methods typically involve generating a large number of candidate structures and then optimizing their geometries to find the one with the lowest energy. Common techniques for generating candidate structures include:

Genetic Algorithms: This approach mimics natural selection, where a population of candidate crystal structures evolves over generations to find the lowest energy structure. arxiv.org

Simulated Annealing: This method involves heating a system to a high temperature in a simulation and then slowly cooling it, allowing the system to settle into a low-energy state.

Ab Initio Random Structure Searching (AIRSS): This technique involves generating random atomic positions within a simulation cell and then relaxing these structures to the nearest local energy minimum. aps.org

For a given set of candidate structures, quantum mechanical calculations, typically based on Density Functional Theory (DFT), are used to calculate the total energy and optimize the atomic positions and lattice parameters. The structure with the lowest calculated energy is predicted to be the most stable. While experimental data for Ammonium (B1175870) hexafluorostannate shows a trigonal structure (space group P-3m1) at room temperature, CSP methods could be employed to explore other potential polymorphs that might be stable under different temperature or pressure conditions. researchgate.net

Computational Refinement of Crystal Structures:

Computational methods can also be used to refine crystal structures obtained from experimental techniques like X-ray diffraction. This process involves optimizing the experimental geometry using quantum mechanical calculations to obtain a structure that is both consistent with the experimental data and energetically favorable. This can help to resolve ambiguities in experimental data, such as the positions of light atoms like hydrogen in the ammonium cations, and to obtain a more accurate representation of bond lengths and angles. For instance, a DFT-based optimization of the experimentally determined structure of Ammonium hexafluorostannate could provide precise locations for the hydrogen atoms and a detailed analysis of the hydrogen bonding network.

Table 1: Comparison of Common Crystal Structure Prediction Methods

| Method | Description | Advantages | Disadvantages |

| Genetic Algorithms | Uses principles of evolution to "breed" better crystal structures from a population of candidates. arxiv.org | Efficiently explores a vast search space. | Can be computationally expensive; success can depend on the choice of initial population and evolutionary operators. |

| Simulated Annealing | Mimics the process of annealing in metallurgy, where a material is heated and then slowly cooled to remove defects. | Can escape local energy minima. | The cooling schedule needs to be carefully chosen to ensure the global minimum is found. |

| Ab Initio Random Structure Searching (AIRSS) | Generates random structures and relaxes them to local energy minima using quantum mechanical calculations. aps.org | Simple to implement; has been successful for a wide range of materials. | Can be less efficient than more guided search methods for complex structures. |

Development of Force Fields for Simulation Studies

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic properties of materials, such as vibrational spectra, ion transport, and phase transitions. matlantis.com These simulations require a "force field," which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of the atomic coordinates.

For a compound like this compound, a classical force field would typically include terms for:

Bond stretching: Describing the energy required to stretch or compress a chemical bond (e.g., the Sn-F bonds in the hexafluorostannate anion).

Angle bending: Describing the energy required to bend the angle between three connected atoms (e.g., the F-Sn-F angles).

Torsional (dihedral) angles: Describing the energy associated with the rotation around a chemical bond.

Non-bonded interactions: These include van der Waals forces (modeled, for example, by the Lennard-Jones potential) and electrostatic interactions (Coulomb's law) between atoms that are not directly bonded.

Force Field Parameterization:

Ab Initio Calculations: Quantum mechanical calculations (e.g., DFT) are performed on small clusters of the compound (e.g., the [SnF₆]²⁻ anion and the NH₄⁺ cation, and their interactions) to obtain information about the equilibrium bond lengths, angles, and the shape of the potential energy surface.

Fitting to Experimental Data: The parameters are then refined by fitting the results of simulations to available experimental data, such as the crystal structure, density, vibrational frequencies (from infrared and Raman spectroscopy), and thermodynamic properties. nih.gov

Several general-purpose force fields, such as AMBER and GAFF, provide parameters for common organic molecules and ions. rsc.orgsemanticscholar.org While these may contain parameters for the ammonium cation, specific parameters for the hexafluorostannate anion and the interactions between the two ions would likely need to be developed. The development of a robust force field would enable detailed simulation studies of the structural phase transitions and ionic conductivity in this compound.

Table 2: Components of a Typical Classical Force Field

| Interaction Term | Mathematical Form (Example) | Description |

| Bond Stretching | E_bond = k_b(r - r₀)² | A harmonic potential that describes the energy change with the deviation of a bond length (r) from its equilibrium value (r₀). |

| Angle Bending | E_angle = k_θ(θ - θ₀)² | A harmonic potential that describes the energy change with the deviation of a bond angle (θ) from its equilibrium value (θ₀). |

| Van der Waals | E_vdw = 4ε[(σ/r)¹² - (σ/r)⁶] | The Lennard-Jones potential, which models the short-range repulsive and long-range attractive forces between non-bonded atoms. |

| Electrostatic | E_elec = (qᵢqⱼ) / (4πε₀rᵢⱼ) | Coulomb's law, which describes the electrostatic interaction between two atoms with partial charges qᵢ and qⱼ separated by a distance rᵢⱼ. |

Solid State Chemistry and Advanced Materials Research Involving Ammonium Hexafluorostannate

Role as a Precursor in the Synthesis of Tin-Containing Functional Materials

The application of ammonium (B1175870) hexafluorostannate as a precursor is a key area of research in the development of advanced materials. Its thermal decomposition characteristics and reactivity make it a versatile starting material for producing a range of tin-based compounds, from simple oxides to more complex mixed-metal fluorides and composites.

Ammonium hexafluorostannate is explored as a precursor for depositing tin oxide (SnO₂) thin films, which are critical components in various electronic and optoelectronic devices. Both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are techniques that can utilize this precursor to grow high-quality films.

In a typical ALD process, the precursor must be volatile, thermally stable, and reactive towards a co-reactant. researchgate.netbath.ac.uk While many organometallic precursors are common, inorganic compounds like this compound offer an alternative route. The deposition of tin oxide films using ALD with precursors like tetrakis(dimethylamino)tin(IV) has been studied, highlighting the importance of precursor selection in controlling film properties. osti.gov The development of new precursors is crucial for improving deposition rates and film quality. bath.ac.uk

Below is a table summarizing typical parameters for ALD processes, which could be adapted for precursors like this compound.

| Parameter | Typical Range | Unit | Significance in Film Growth |

| Precursor Temperature | 60 - 150 | °C | Ensures sufficient vapor pressure for transport to the substrate. |

| Substrate Temperature | 100 - 300 | °C | Influences surface reactions, film crystallinity, and growth rate. |

| Co-reactant | H₂O, O₂, O₃ plasma | Reacts with the adsorbed precursor to form the desired material. | |

| Pulse Time (Precursor) | 0.1 - 2.0 | s | Duration of precursor introduction to the reaction chamber. |

| Purge Time | 5 - 60 | s | Time to remove unreacted precursor and byproducts. |

This compound is a valuable reagent in the synthesis of mixed-metal fluoride (B91410) materials. These materials are of interest for applications in optics, catalysis, and energy storage. Mechanochemical methods, which involve grinding solid reactants together, have been shown to be a safer and effective alternative to traditional solution-based syntheses for preparing complex fluorides like ammonium hexafluorogallate. researchgate.netscilit.com This solvent-free approach can offer better control over the composition and purity of the final product. researchgate.net

The synthesis often involves reacting this compound with other metal fluorides or oxides under controlled conditions to yield complex fluoride structures. The properties of the resulting mixed-metal fluoride are highly dependent on the constituent metals and their stoichiometric ratios.

The integration of tin-based materials derived from this compound into composite structures can lead to materials with enhanced or novel functionalities. iacademic.infotaylorfrancis.com For instance, incorporating tin oxide nanoparticles into a polymer matrix can improve its electrical or thermal conductivity. The unique properties of hollow-structured materials, such as high surface area and tunable architecture, can be leveraged in these composites for applications in energy storage and conversion. iacademic.info

Research in this area focuses on controlling the dispersion and interfacial interactions between the tin-based filler and the matrix material to optimize the performance of the composite.

Investigation of Interfacial Phenomena in Thin Film Deposition

Understanding the interactions at the interface between the precursor, the substrate, and the growing film is critical for controlling the properties of the deposited material. This is particularly important in techniques like ALD and CVD where surface reactions govern the film growth.

The surface reaction mechanisms in ALD and CVD are complex and involve several steps, including precursor adsorption, surface reaction with a co-reactant, and desorption of byproducts. researchgate.net For fluoride materials, the reaction pathways can be intricate. For example, in the ALD of aluminum fluoride using an aluminum precursor and a fluorine-containing plasma, the precursor can react with the surface in a ligand-exchange reaction. nih.gov

In-situ techniques like time-of-flight mass spectrometry can be used to directly monitor volatile by-products and confirm reaction mechanisms during ALD. tofwerk.com Understanding these mechanisms is key to optimizing deposition processes and achieving desired film properties. northwestern.edu

The following table outlines the general steps in a single ALD cycle:

| Step | Description | Key Parameters |

| 1. Precursor Pulse | Introduction of the volatile precursor into the reactor. | Pulse time, precursor pressure |

| 2. Purge | Removal of unreacted precursor and gaseous byproducts. | Purge time, purge gas flow rate |

| 3. Co-reactant Pulse | Introduction of the second reactant (e.g., water, oxygen plasma). | Pulse time, co-reactant pressure |

| 4. Purge | Removal of unreacted co-reactant and gaseous byproducts. | Purge time, purge gas flow rate |

Achieving epitaxial growth, where the crystal lattice of the deposited film aligns with that of the substrate, is a major goal in thin film deposition as it can lead to superior material properties. The choice of precursor, substrate, and deposition conditions all play a crucial role in controlling the film morphology and achieving epitaxy. researchgate.net

The study of interfacial phenomena, such as wetting and dewetting on nanostructured surfaces, provides insights into how to control the growth mode of the thin film. aps.org By carefully tuning the deposition parameters, it is possible to control the film's microstructure, from amorphous to polycrystalline to single-crystal-like epitaxial layers.

Research into Tin Fluoride-Based Materials for Emerging Technologies

The presence of tin and fluorine in this compound makes it a compound of significant interest for the development of advanced fluoride-based materials. These materials are at the forefront of research for various technological applications due to their unique electronic and optical properties.

Exploration in Photovoltaic Applications (e.g., Perovskite Precursors)

In the rapidly advancing field of perovskite solar cells, the composition of the precursor materials is critical to achieving high efficiency and stability. While not always a primary precursor, the constituent ions of this compound—ammonium (NH₄⁺) and hexafluorostannate (SnF₆²⁻)—play significant roles in the synthesis and performance of tin-based and mixed tin-lead perovskite solar cells.

While direct, extensive research on this compound as a singular precursor for perovskite layers is still emerging, the known benefits of its constituent ions strongly suggest its potential as a valuable component or additive in precursor formulations for next-generation photovoltaic devices.

Table 1: Role of Constituent Ions of this compound in Perovskite Solar Cells

| Ion | Role in Perovskite Solar Cells | Research Findings |

|---|---|---|

| Ammonium (NH₄⁺) | Structural component, defect passivation | Can influence crystal growth, passivate surface defects, and enhance thermal and moisture stability. |

| Hexafluorostannate (SnF₆²⁻) / Fluoride (F⁻) | Suppression of Sn²⁺ oxidation, morphology control | Mitigates the oxidation of tin, improves film quality, and can enhance charge carrier dynamics. |

Development for Sensor Applications (e.g., Gas Sensing)

Tin(IV) oxide (SnO₂), a wide-bandgap semiconductor, is a well-established and highly effective material for gas sensing applications. Its electrical resistance changes significantly upon exposure to various oxidizing and reducing gases, making it an excellent candidate for detecting a wide range of analytes. This compound serves as a viable precursor for the synthesis of nanostructured tin oxide materials tailored for enhanced gas sensing performance.

The thermal decomposition of this compound in a controlled atmosphere can yield high-purity tin(IV) oxide. The morphology and crystal structure of the resulting SnO₂ can be manipulated by controlling the synthesis parameters, leading to materials with high surface-area-to-volume ratios, such as nanoparticles, nanowires, and nanotubes. These nanostructures provide a greater number of active sites for gas adsorption, thereby significantly enhancing the sensitivity and response time of the sensor.

Research into SnO₂-based gas sensors has demonstrated their effectiveness in detecting various gases, including ammonia (B1221849) (NH₃), carbon monoxide (CO), and volatile organic compounds (VOCs). While specific studies detailing the use of this compound as the primary precursor are part of an evolving research area, the synthesis of SnO₂ nanomaterials from various tin precursors is well-documented orientjchem.orgresearchgate.net. The principles of these syntheses can be applied to this compound to produce high-performance gas sensing materials. The resulting SnO₂ nanostructures can be integrated into sensor devices, such as chemiresistors, where the change in resistance upon gas exposure is measured.

Table 2: Properties of SnO₂ Derived from Precursors for Gas Sensing

| Property | Significance for Gas Sensing |

|---|---|

| High Surface Area | Provides more active sites for gas interaction, leading to higher sensitivity. |

| Controlled Nanostructure | Influences gas diffusion and accessibility to sensing sites, affecting response and recovery times. |

| Crystallinity and Defects | Affects the electronic properties and the nature of gas-surface interactions. |

Solid-State Reactivity with Other Inorganic Compounds

The solid-state reactivity of this compound is primarily dictated by its thermal decomposition behavior. Upon heating, it breaks down to yield gaseous products and a solid residue, which can then react with other inorganic compounds present in the mixture. This reactivity makes it a useful reagent in solid-state synthesis to produce a variety of tin-containing materials.

The thermal decomposition of similar ammonium hexafluorometallates, such as ammonium hexafluoroaluminate ((NH₄)₃AlF₆), has been studied in detail and proceeds in multiple steps ysxbcn.comresearchgate.netsemanticscholar.org. It is expected that this compound follows a similar decomposition pathway, initially forming intermediate ammonium fluorostannate compounds and ultimately yielding tin fluoride or tin oxide, depending on the atmosphere. The evolved gases, such as ammonia (NH₃) and hydrogen fluoride (HF), are highly reactive and can participate in subsequent reactions with other inorganic solids.

For example, the solid-state reaction of this compound with metal oxides can lead to the formation of mixed-metal fluorides or oxides. The reactive gaseous species generated during decomposition can facilitate fluorination or act as a transport agent in chemical vapor transport reactions, enabling the growth of crystalline products at lower temperatures than conventional solid-state methods. While specific studies on the solid-state reactions of this compound with a wide range of inorganic compounds are not extensively documented, the principles of its thermal decomposition suggest its potential as a reactive flux and a source of tin and fluorine in solid-state synthesis.

Table 3: Potential Solid-State Reactions Involving this compound

| Reactant | Potential Products | Reaction Type |

|---|---|---|

| Metal Oxides (e.g., TiO₂) | Mixed-metal oxides or fluorides (e.g., Sn-Ti-O-F systems) | Solid-gas reaction facilitated by thermal decomposition |

Structural Engineering and Nanostructuring of Materials Derived from this compound

This compound is a valuable precursor for the bottom-up synthesis of nanostructured materials, particularly those based on tin oxide. The ability to control the size, shape, and dimensionality of these materials at the nanoscale is crucial for tailoring their physical and chemical properties for specific applications.

One promising approach is the use of template-assisted synthesis, where a nanostructured template, such as porous alumina or carbon nanotubes, is filled with the precursor material, followed by a thermal treatment. The thermal decomposition of this compound within the confined spaces of the template can lead to the formation of well-defined nanostructures like nanotubes, nanowires, or ordered porous networks of tin oxide researchgate.netresearchgate.net. After the formation of the desired tin oxide nanostructure, the template can be selectively removed, leaving behind a freestanding nanostructured material.

Furthermore, solution-based methods, such as hydrothermal or solvothermal synthesis, can also utilize this compound as a tin source. By carefully controlling the reaction parameters, including temperature, pressure, solvent, and the presence of surfactants or capping agents, it is possible to direct the nucleation and growth of tin oxide nanocrystals with specific morphologies. For instance, the synthesis of SnO₂ nanoparticles with controlled size and shape has been demonstrated using various tin precursors, and these methodologies can be adapted for this compound orientjchem.org. The ability to engineer the structure of materials at the nanoscale is critical for advancing their performance in areas such as catalysis, energy storage, and electronics.

Table 4: Methods for Nanostructuring Materials from this compound

| Method | Description | Resulting Nanostructures |

|---|---|---|

| Template-Assisted Synthesis | Infiltration of the precursor into a nanoporous template followed by thermal decomposition. | Nanotubes, nanowires, ordered porous arrays. |

| Hydrothermal/Solvothermal Synthesis | Reaction in a closed vessel at elevated temperature and pressure. | Nanoparticles, nanorods, nanocrystals with controlled morphology. |

| Thermal Decomposition | Controlled heating of the precursor to induce decomposition and formation of nanostructured products. | Nanoparticles, thin films. |

Catalytic Research and Mechanistic Investigations

Evaluation of Ammonium (B1175870) Hexafluorostannate as a Catalyst or Co-catalyst

Despite its classification as a potential catalyst, dedicated studies evaluating the efficacy of ammonium hexafluorostannate in driving or assisting chemical transformations are not prominently featured in available research.

Homogeneous Catalysis

Heterogeneous Catalysis

Similarly, information on the use of this compound as a solid catalyst or supported on a solid matrix is not available in the reviewed scientific literature. There are no detailed reports on its performance in heterogeneous catalytic systems, including its interaction with catalyst supports or its activity in gas-phase or liquid-phase reactions where the catalyst is in a separate phase from the reactants.

Mechanistic Studies of Catalytic Reactions

Due to the absence of established catalytic applications for this compound, there are no corresponding mechanistic studies. The elucidation of how this compound might facilitate a chemical reaction is contingent on identifying a reaction it effectively catalyzes.

Active Site Identification

The identification of active sites is a crucial aspect of understanding catalyst function. However, without defined catalytic reactions involving this compound, there has been no research focused on identifying the specific atomic or molecular sites responsible for its potential catalytic activity.

Reaction Pathway Elucidation

Detailed investigations into the step-by-step molecular transformations that constitute a catalytic cycle have not been conducted for this compound, as no such cycles have been reported.

Catalyst Regeneration and Stability Studies

The long-term performance, deactivation, and potential for regeneration are critical parameters for any catalyst. For this compound, there is a lack of studies addressing its stability under potential reaction conditions or any procedures for regenerating its catalytic activity after use.

Applications in Organic Synthesis (e.g., as a Lewis Acid Catalyst)

This compound is commercially available and listed as a chemical reagent with catalytic potential. However, a thorough review of scientific databases and patent literature reveals a lack of specific examples where it has been employed as a Lewis acid catalyst for organic transformations. Lewis acids are crucial in a vast array of organic reactions, including Friedel-Crafts alkylations and acylations, aldol (B89426) condensations, and Diels-Alder reactions, by activating electrophiles. The central tin atom in the hexafluorostannate anion ([SnF₆]²⁻) could theoretically function as a Lewis acidic center. However, the coordination of six highly electronegative fluoride (B91410) ions significantly reduces the accessibility and electrophilicity of the tin center, potentially hindering its catalytic activity.

Research in the broader field of tin-based catalysts often focuses on tin halides like tin(IV) chloride (SnCl₄) or organotin compounds, which are well-established Lewis acids. While this compound serves as a precursor for synthesizing other catalytically active materials, such as tin-containing zeolites (Sn-Beta), its direct application remains largely unexplored. The synthesis of these more complex catalysts involves using this compound as a source of tin, but the final catalytic material possesses a different structure and reactivity profile.

Currently, there are no substantive research findings or data tables available to detail the scope, substrate compatibility, or efficiency of this compound as a standalone Lewis acid catalyst in organic synthesis. The scientific community has yet to publish detailed mechanistic investigations into its potential catalytic cycles for any specific organic reaction.

Exploration in Electrocatalysis

The field of electrocatalysis is in constant search for efficient, stable, and cost-effective materials for a variety of applications, including fuel cells, water splitting, and carbon dioxide reduction. Tin and its compounds have garnered interest in this area, particularly for the electrochemical reduction of CO₂ to formate.

However, the specific application of this compound as an electrocatalyst is not described in the current body of scientific literature. Research on tin-based electrocatalysts typically involves metallic tin, tin oxides (e.g., SnO₂), or tin sulfides. These materials are often prepared through various synthetic routes where this compound could potentially serve as a precursor. For instance, it can be used in the synthesis of SnO₂ nanostructures, which are then investigated for their electrocatalytic properties.